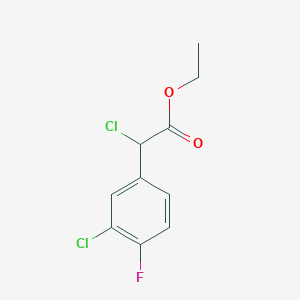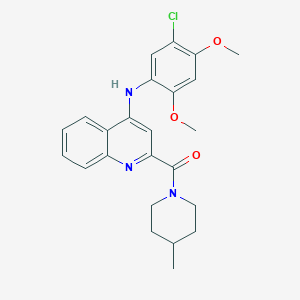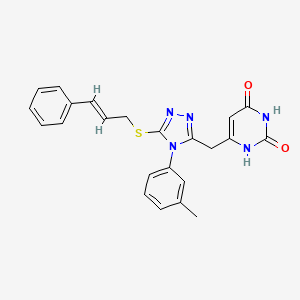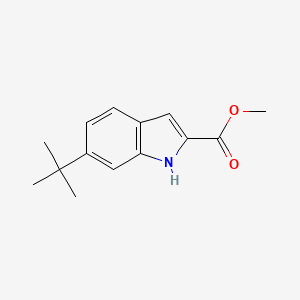
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds often involves complex reactions that introduce functional groups to the carbon structure. For instance, compounds with multifunctional carbon structures, possessing different functional groups on the same carbon atom, can be synthesized through reactions of ethyl bromofluoro- or chlorofluoro-acetate with various heteroatomic nucleophiles, leading to α-functionalised α-fluoroacetates in good yields (Takéuchi et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has been extensively studied. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with similar substituents, has been determined using single-crystal X-ray diffraction, revealing orthorhombic space group and specific unit-cell parameters (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate derivatives involve a variety of interactions and transformations. Notably, the synthesis and properties of 2-(2-chloro-ethoxy)-acetate, a related compound, were explored by preparing derivatives through reactions with alcohol and thionyl chloride, showcasing the versatility and reactivity of these molecules (Guo Ming, 2001).
Physical Properties Analysis
The physical properties of compounds in this class are crucial for understanding their potential applications and behavior in different environments. Studies on similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was synthesized and characterized, including X-ray diffraction studies, provide insights into their crystalline structure and stability under various conditions (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate and related compounds are defined by their functional groups and molecular structure. For example, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the complex chemical behavior and potential for creating hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's versatility in organic synthesis (Thalluri et al., 2014).
科学的研究の応用
Corrosion Inhibition
One application area for related chalcone derivatives is as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that derivatives such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate exhibit high inhibition activities, acting as mixed-type inhibitors. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption model, showcasing their potential to protect against corrosion in industrial applications (Lgaz et al., 2017).
Anticancer Activity
Another structurally similar compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, has been synthesized and evaluated for its cytotoxic activity against various human cancer cell lines. The compound showed potent activity, suggesting potential applications in cancer therapy. It also demonstrated inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its use as a dual inhibitor for these critical proteins in cancer pathogenesis (Riadi et al., 2021).
Molecular Docking and Theoretical Investigations
Derivatives of Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate have been the subject of molecular docking and theoretical investigations to understand their interaction mechanisms and stability. For instance, adamantane derivatives with fluorophenyl groups have been analyzed for their potential inhibitory activity against specific enzymes, demonstrating the utility of such compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2018).
Environmental Applications
In environmental science, related compounds have been employed in methods for determining toxic compounds like tributyltin and triphenyltin in sediments, highlighting their role in environmental monitoring and pollution assessment (Graupera et al., 1999).
特性
IUPAC Name |
ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVIXJUEWMBJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)


![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)
![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)